molecular formula C5H6BNO3 B15251418 (4-Hydroxypyridin-3-YL)boronic acid

(4-Hydroxypyridin-3-YL)boronic acid

Cat. No.: B15251418
M. Wt: 138.92 g/mol
InChI Key: BFDQSAOKDNUDIM-UHFFFAOYSA-N
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Description

(4-Hydroxypyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxyl group at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxypyridin-3-YL)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used .

Properties

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(4-oxo-1H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3,9-10H,(H,7,8)

InChI Key

BFDQSAOKDNUDIM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC=CC1=O)(O)O

Origin of Product

United States

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